rac-(4aR,8S,8aR)-6-(t-Butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. This compound is characterized by its unique structural features, including a pyran ring fused to a pyridine ring, and the presence of a tert-butoxycarbonyl group. The racemic nature of the compound indicates that it consists of an equal mixture of two enantiomers, which are mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the pyrano[3,2-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as halides, ethers, or esters.
Scientific Research Applications
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving chiral molecules and their effects on biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]coumarins: These compounds share a similar pyran ring structure and exhibit a range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Pyrano[3,2-c]quinolones: These derivatives are known for their antiproliferative activity and potential as anticancer agents.
Uniqueness
Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid is unique due to its specific combination of structural features, including the tert-butoxycarbonyl group and the racemic nature of the compound. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(4aR,8S,8aR)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-9-5-4-6-19-11(9)10(8-15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11-/m1/s1 |
InChI Key |
XVYGRSFUCGOEMZ-OUAUKWLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCCO[C@H]2[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCOC2C(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.